![molecular formula C11H11NO B3381794 2-(4-Methylphenyl)-3-oxobutanenitrile CAS No. 27243-91-0](/img/structure/B3381794.png)
2-(4-Methylphenyl)-3-oxobutanenitrile
Overview
Description
2-(4-Methylphenyl)-3-oxobutanenitrile, also known as MMBN, is a chemical compound that belongs to the class of nitriles. It is widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, which include “2-(4-Methylphenyl)-3-oxobutanenitrile”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and their structures were verified. The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively . The results revealed that these derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
[3+2] Cycloaddition Reactions
The [3+2] cycloaddition reactions play a crucial role in synthesizing complex organic molecules and have significant applications in drug discovery and materials science . A study investigated the [3+2] cycloaddition reactions of N-methyl-C-4-methyl phenyl-nitrone and 2-propynamide, which have not been extensively studied before . The reactions proceeded through two pairs of stereo- and regioisomeric reaction pathways to generate four different products . This study provides a better understanding of the electronic factors that control the regioselectivity and stereoselectivity of the reaction .
Synthesis of Thiophene Derivatives
“2-(4-Methylphenyl)-3-oxobutanenitrile” can be used in the synthesis of thiophene derivatives . A novel molecule, thiophene derivative 3-(4-Methylphenyl)-2-phenyl-5-(thiophen-2-ylmethylidene)-2,5-dihydro-1,2,4-triazin-6(1H)-one, was conveniently synthesized and characterized through FT-IR, FT-Raman, NMR spectroscopic studies .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets, leading to changes at the molecular level .
Biochemical Pathways
Related compounds have been found to impact various metabolic pathways .
Pharmacokinetics
Compounds with similar structures, such as mephedrone (4-mmc), have been studied for their pharmacokinetic properties .
Result of Action
Related compounds have been found to have antimicrobial activity .
Action Environment
Safety data sheets for similar compounds provide information on how to handle and store these compounds to maintain their stability and efficacy .
properties
IUPAC Name |
2-(4-methylphenyl)-3-oxobutanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-3-5-10(6-4-8)11(7-12)9(2)13/h3-6,11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWANUDFLOXOCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#N)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-3-oxobutanenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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